molecular formula C11H14N2O2 B1625625 2,3,3-Trimethyl-5-nitroindoline CAS No. 916792-03-5

2,3,3-Trimethyl-5-nitroindoline

Cat. No. B1625625
CAS RN: 916792-03-5
M. Wt: 206.24 g/mol
InChI Key: KHQOPJVEBBOOLI-UHFFFAOYSA-N
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Description

2,3,3-Trimethyl-5-nitroindoline is a chemical compound with the formula C11H14N2O2 and a molecular weight of 206.24 . It is used for research purposes .


Synthesis Analysis

The synthesis of 2,3,3-Trimethyl-5-nitroindoline and its derivatives has been reported in the literature. For instance, 1′,3′,3′-trimethylspiro[chromene-2,2′-indoline] derivatives containing nitro and formyl groups are synthesized via the reaction of 1,3,3-trimethyl-2-methylene-5-nitroindoline with corresponding salicylaldehyde derivatives . Another method involves the nitration of 2,3,3-trimethylindolenine .


Molecular Structure Analysis

The InChI code for 2,3,3-Trimethyl-5-nitroindoline is 1S/C11H12N2O2/c1-7-11(2,3)9-6-8(13(14)15)4-5-10(9)12-7/h4-6,12H,1H2,2-3H3 .


Chemical Reactions Analysis

One of the known reactions involving 2,3,3-Trimethyl-5-nitroindoline is its conversion to 3-nitroindoles via electrochemical cyclisation in the presence of potassium iodide .

Scientific Research Applications

EPR Oximetry Probes

Isoindoline nitroxides, including 2,3,3-Trimethyl-5-nitroindoline derivatives, are useful as probes for Electron Paramagnetic Resonance (EPR) oximetry in biological systems due to their low cytotoxicity and favorable EPR characteristics. They are particularly advantageous in viable systems for measuring intracellular oxygen, pH, and cellular redox metabolism (Khan et al., 2011); (Shen et al., 2002).

Photochemical Studies

2,3,3-Trimethyl-5-nitroindoline derivatives are used in photochemical studies for the rapid release of active molecules. Their efficiency in photorelease is enhanced when attached to a benzophenone triplet-sensitizing antenna, proving effective in biological experiments, particularly in neuroscience (Papageorgiou et al., 2004).

Synthesis of Water Soluble Nitroxides

These compounds have been synthesized in water-soluble forms for various applications. Their transformation in the presence of radicals can be monitored through UV-VIS spectroscopy, suggesting potential use in free radical studies (Reid & Bottle, 1998).

Materials Engineering and Microstructure Fabrication

2,3,3-Trimethyl-5-nitroindoline derivatives have been incorporated into polypeptides for potential materials engineering applications. They enable changes in molecular composition through photoreactive processes, suggesting applications in three-dimensional microstructure fabrication (Hatch et al., 2016).

Photochromic Studies

These derivatives have been studied for their photochromic behavior, particularly in the synthesis of spiropyran derivatives. This research is relevant in the development of photochromic materials and optical filters (Sepehr et al., 2021); (Pościk & Wandelt, 2009).

Antimicrobial and Anti-inflammatory Studies

These compounds have shown potential in antimicrobial, anti-inflammatory, and antinociceptive activities, expanding their applications in medical research (Bassyouni et al., 2012).

Mechanism of Action

While the specific mechanism of action for 2,3,3-Trimethyl-5-nitroindoline is not mentioned in the search results, it’s worth noting that some of its derivatives exhibit photochromic behavior. They can exist in two forms, the closed-ring spiropyran form and the open-ring merocyanine (MC) form, and can be converted from one form to another upon UV irradiation .

Safety and Hazards

While specific safety data for 2,3,3-Trimethyl-5-nitroindoline was not found, it’s important to handle all chemicals with care. Always use appropriate personal protective equipment and work in a well-ventilated area .

properties

IUPAC Name

2,3,3-trimethyl-5-nitro-1,2-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-7-11(2,3)9-6-8(13(14)15)4-5-10(9)12-7/h4-7,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQOPJVEBBOOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50513236
Record name 2,3,3-Trimethyl-5-nitro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3-Trimethyl-5-nitroindoline

CAS RN

916792-03-5
Record name 2,3,3-Trimethyl-5-nitro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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